- Catalizzatori e Chimici Inorganici
- Solventi e chimici organici
- Prodotti naturali e estratti
- Materiali Chimici
- altro
- Prodotti Farmaceutici e Biochimici
- Pesticidi Chimici
- Catalizzatori
- Composti inorganici
- Solventi organici
- Composti organici
- Principi attivi farmaceutici
- Intermedi farmaceutici
- Impurezze farmaceutiche
- Blocchi di costruzione medicinali
- Medico
- Ingredienti attivi dei pesticidi
- Intermedi dei pesticidi
- insetticidi
- fertilizzanti
- Estratti di piante
- Estratti animali
- Pigmenti naturali
- Tossine naturali
- Sapori e Profumi
- Materiali Polimerici
- Coloranti e pigmenti
- Pitture e Vernici
- Materiali elettrici
- Reagenti chimici
- Additivi chimici
- elemento
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

3-arilsolfonile-pirazolo[1,5-a]pirimidina
3-Arylsulfonyl-pyrazolo\[1,5-a\]pyrimidines are a class of heterocyclic compounds characterized by their unique molecular structure. These molecules possess an arylsulfonyl group attached to the pyrazole ring at the 3-position and a pyrimidine ring fused to it. This structural feature endows them with diverse biological activities, making them attractive candidates for pharmaceutical research.
These derivatives have shown potential in various therapeutic areas, including but not limited to anti-inflammatory, antiviral, and anticancer activities due to their ability to modulate multiple molecular targets. The arylsulfonyl group can be modified with different substituents, allowing for the fine-tuning of their physicochemical properties and biological behavior.
The synthesis of 3-arylsulfonyl-pyrazolo\[1,5-a\]pyrimidines often involves multi-step reactions such as condensation, alkylation, and substitution. The resulting compounds are typically characterized by techniques like NMR spectroscopy and mass spectrometry to confirm their structures.
Given their structural complexity and potential therapeutic applications, these molecules are frequently studied in academic and industrial settings for drug discovery and development.
![3-arilsolfonile-pirazolo[1,5-a]pirimidina](https://news.kuujia.com/images/category/27.jpg)